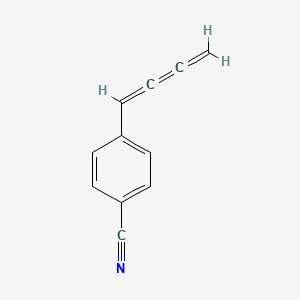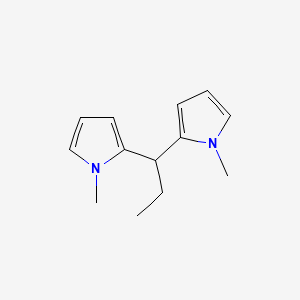
2,2'-(Propane-1,1-diyl)bis(1-methyl-1H-pyrrole)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-(Propane-1,1-diyl)bis(1-methyl-1H-pyrrole) is a chemical compound known for its unique structure and properties It consists of two 1-methyl-1H-pyrrole units connected by a propane-1,1-diyl bridge
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Propane-1,1-diyl)bis(1-methyl-1H-pyrrole) typically involves the reaction of 1-methyl-1H-pyrrole with a suitable propane-1,1-diyl precursor. One common method involves the use of 5,5′-(propane-2,2-diyl) bis(1H-pyrrole-2-carbaldehyde) in ethanol, which is then reacted with isonicotinic acid hydrazide under reflux conditions for 12 hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis in a laboratory setting provides a basis for potential scale-up processes, which would involve optimizing reaction conditions and using appropriate catalysts to increase yield and efficiency.
化学反応の分析
Types of Reactions
2,2’-(Propane-1,1-diyl)bis(1-methyl-1H-pyrrole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The pyrrole rings can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Electrophilic substitution reactions can be facilitated using reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the pyrrole rings.
科学的研究の応用
2,2’-(Propane-1,1-diyl)bis(1-methyl-1H-pyrrole) has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It can be used in the development of new materials with specific properties
作用機序
The mechanism of action of 2,2’-(Propane-1,1-diyl)bis(1-methyl-1H-pyrrole) involves its interaction with various molecular targets. The pyrrole rings can engage in π-π interactions and hydrogen bonding, influencing the compound’s reactivity and binding properties. These interactions play a crucial role in its chemical and biological activities.
類似化合物との比較
Similar Compounds
2,2′-(2-Oxopropane-1,3-diyl)bis-(2-hydroxy-1H-indene-1,3(2H)-dione): This compound has a similar propane-1,1-diyl bridge but different functional groups, leading to distinct properties and applications.
N′,N‴-((propane-2,2-diylbis(1H-pyrrole-5,2-diyl))bis(methaneylylidene))-di(isonicotinohydrazide):
Uniqueness
2,2’-(Propane-1,1-diyl)bis(1-methyl-1H-pyrrole) is unique due to its specific combination of pyrrole units and the propane-1,1-diyl bridge. This structure imparts distinct chemical properties, making it valuable for various research applications.
特性
CAS番号 |
921624-97-7 |
|---|---|
分子式 |
C13H18N2 |
分子量 |
202.30 g/mol |
IUPAC名 |
1-methyl-2-[1-(1-methylpyrrol-2-yl)propyl]pyrrole |
InChI |
InChI=1S/C13H18N2/c1-4-11(12-7-5-9-14(12)2)13-8-6-10-15(13)3/h5-11H,4H2,1-3H3 |
InChIキー |
LBEDWPZAZFPCGX-UHFFFAOYSA-N |
正規SMILES |
CCC(C1=CC=CN1C)C2=CC=CN2C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


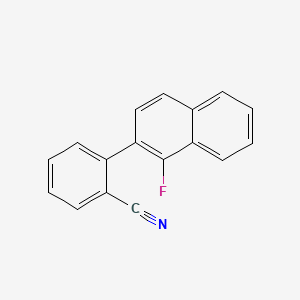
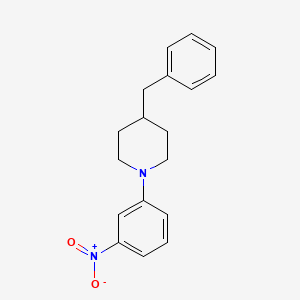
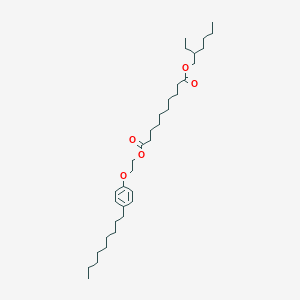
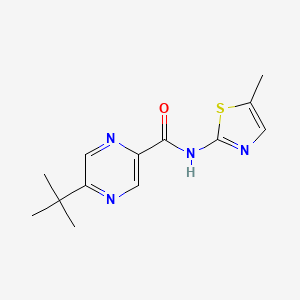
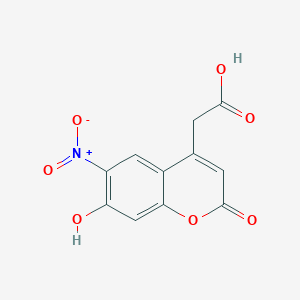

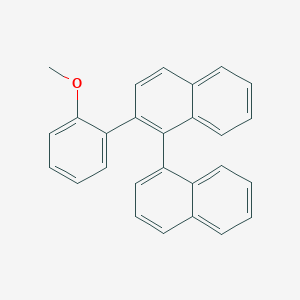
![(1S,2R)-N,2-Dimethyl-1-{[(pyridin-3-yl)oxy]methyl}cyclopropan-1-amine](/img/structure/B14196637.png)
![Benzene, 1,2,3-trimethoxy-4-[(4-methoxyphenyl)methyl]-](/img/structure/B14196639.png)
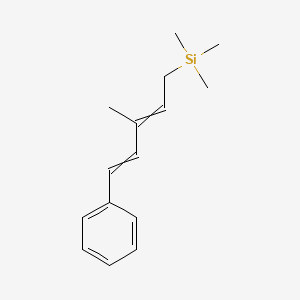
![10-(Hex-5-yn-1-yl)-3,7,8-trimethylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14196645.png)

![N-[(2S,3R)-1,3-Dihydroxynonan-2-yl]-4-heptylbenzamide](/img/structure/B14196655.png)
